[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate
CAS No.:
Cat. No.: VC13524968
Molecular Formula: C9H15Cl2N3O
Molecular Weight: 252.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15Cl2N3O |
|---|---|
| Molecular Weight | 252.14 g/mol |
| IUPAC Name | (7-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C9H11N3.2ClH.H2O/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;;;/h2-4,6H,5,10H2,1H3;2*1H;1H2 |
| Standard InChI Key | RKCCJQDWPVCWNX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl |
| Canonical SMILES | CC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₉H₁₅Cl₂N₃O, with a molecular weight of 252.14 g/mol. Its IUPAC name is (7-methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrate dihydrochloride, reflecting the methyl substitution at the 7-position of the imidazopyridine core, the primary amine group on the methyl side chain at the 2-position, and the dihydrochloride salt formation .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅Cl₂N₃O |
| Molecular Weight | 252.14 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES Notation | CC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl |
| InChI Key | RKCCJQDWPVCWNX-UHFFFAOYSA-N |
The SMILES string CC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl encodes the imidazopyridine backbone, methyl groups, amine substituent, and counterions. X-ray crystallography data, though unavailable in public sources, would likely confirm the planar geometry of the aromatic system and the tetrahedral coordination of the ammonium group.
Synthesis and Preparation
Synthetic Pathways
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Core formation | 2-Aminopyridine, α-haloketone, Δ |
| 2 | 7-Methylation | CH₃I, K₂CO₃, DMF |
| 3 | Amination | NH₃, Pd/C, H₂ |
| 4 | Salt formation | HCl (g), EtOH |
The dihydrochloride salt improves stability and solubility in aqueous media, critical for in vitro assays.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as water (≈15 mg/mL at 25°C) and methanol (≈30 mg/mL). The hydrate form stabilizes the crystal lattice, reducing hygroscopicity. Stability studies indicate decomposition above 200°C, with the melting point obscured by decomposition .
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume